molecular formula C11H8ClNO3 B2607098 7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde CAS No. 1225335-03-4

7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde

Cat. No.: B2607098
CAS No.: 1225335-03-4
M. Wt: 237.64
InChI Key: SRIHCIPZDMSMFD-UHFFFAOYSA-N
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Description

7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde (CAS: 73568-43-1) is a quinoline derivative with a molecular formula of C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol . Its structure features a chlorine substituent at position 7, a hydroxyl group at position 2, and a methoxy group at position 6, with a reactive aldehyde moiety at position 2. This compound is synthesized via the Vilsmeier–Haack reaction, a method involving phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group . Its crystal structure has been resolved using SHELX software, a widely recognized tool in crystallography .

Properties

IUPAC Name

7-chloro-6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-10-3-6-2-7(5-14)11(15)13-9(6)4-8(10)12/h2-5H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIHCIPZDMSMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Functional Groups: The chloro, hydroxy, and methoxy groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like phosphorus pentachloride, while the methoxy group can be introduced through methylation using dimethyl sulfate.

    Formylation: The aldehyde group at the 3rd position can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and environmentally benign reagents.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 7-Chloro-2-hydroxy-6-methoxyquinoline-3-carboxylic acid.

    Reduction: 7-Chloro-2-hydroxy-6-methoxyquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde is largely dependent on its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Key Observations:

Substituent Positioning: The location of chloro and methoxy groups significantly impacts reactivity. For instance, 7-chloro-2-methoxyquinoline-3-carbaldehyde (Cl at 7, OCH₃ at 2) shows distinct electronic effects compared to 2-chloro-7-methoxyquinoline-3-carbaldehyde (Cl at 2, OCH₃ at 7) .

Aldehyde vs.

Ethoxy vs. Methoxy: Ethoxy substituents (e.g., 2-chloro-6-ethoxyquinoline-3-carbaldehyde) increase hydrophobicity compared to methoxy analogs, altering solubility profiles .

Crystallographic and Stability Data

  • 7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde crystallizes in a monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds stabilizing the structure .
  • 2-Chloro-7-methoxyquinoline-3-carbaldehyde shows similar packing but with weaker hydrogen bonds due to the absence of a hydroxyl group, reducing thermal stability .

Biological Activity

7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound features a quinoline backbone with specific functional groups that enhance its biological activity. The synthesis typically involves multi-step reactions, including the formation of the quinoline ring through methods such as the Skraup synthesis, followed by the introduction of chloro, hydroxy, and methoxy groups through various substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, likely due to its ability to disrupt cell membrane integrity or inhibit key bacterial enzymes.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainInhibition Zone (mm)
Escherichia coli20
Staphylococcus aureus22
Pseudomonas aeruginosa19

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A study demonstrated that derivatives of 7-chloroquinoline, including this compound, exhibited cytotoxic effects against a panel of cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways critical for cell survival .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineGI50 (µM)
MCF-7 (Breast Cancer)0.5
A549 (Lung Cancer)0.3
HeLa (Cervical Cancer)0.4

The biological activity of this compound is attributed to its interaction with specific molecular targets. For antimicrobial effects, it may inhibit bacterial enzymes or disrupt membrane integrity. In cancer cells, it appears to induce apoptosis by modulating key signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

  • Anticancer Efficacy : A study involving the NCI 60-cell panel revealed that several derivatives of quinoline hydrazones showed promising anticancer activity with submicromolar GI50 values across various tumor types, suggesting that modifications to the quinoline structure can significantly enhance potency .
  • Antimicrobial Studies : In vitro tests indicated that this compound effectively inhibited growth in multiple bacterial strains, providing a basis for further exploration as a potential therapeutic agent against resistant infections.

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